molecular formula C5H6O2 B14790071 5-Methylfuran-3-ol

5-Methylfuran-3-ol

Cat. No.: B14790071
M. Wt: 98.10 g/mol
InChI Key: OOGIULPOJODBDL-UHFFFAOYSA-N
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Description

5-Methylfuran-3-ol is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylfuran-3-ol can be achieved through several methods. One common approach involves the cyclization of acetylenic epoxides in the presence of catalysts such as indium chloride (InCl3). This method provides a straightforward route to obtain substituted furans .

Industrial Production Methods: Industrial production of this compound typically involves the use of biomass-derived furfural as a starting material. The conversion of furfural to this compound can be achieved through catalytic hydrogenation and subsequent functional group modifications .

Chemical Reactions Analysis

Types of Reactions: 5-Methylfuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed:

Scientific Research Applications

5-Methylfuran-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylfuran-3-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

    2-Methylfuran: Another furan derivative with similar structural features but different reactivity and applications.

    2,5-Dimethylfuran: Known for its use as a biofuel due to its high energy density.

    Furfural: A precursor to many furan derivatives, including 5-Methylfuran-3-ol.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

5-methylfuran-3-ol

InChI

InChI=1S/C5H6O2/c1-4-2-5(6)3-7-4/h2-3,6H,1H3

InChI Key

OOGIULPOJODBDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)O

Origin of Product

United States

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